Fosmetpantotenate, also known as RE-024, is an investigational small molecule designed as a replacement therapy for individuals with Pantothenate Kinase-Associated Neurodegeneration, a rare genetic disorder. This compound aims to address the biochemical deficiencies caused by mutations in the PANK2 gene, which is crucial for the synthesis of coenzyme A from pantothenic acid (vitamin B5). Fosmetpantotenate is engineered to cross the blood-brain barrier and restore levels of phosphopantothenic acid, thereby potentially ameliorating symptoms associated with this debilitating condition.
Fosmetpantotenate is classified as a phosphopantothenate replacement therapy. It is synthesized from naturally occurring components, including L-alanine and vitamin B5 derivatives. The compound has gained attention due to its unique ability to penetrate the central nervous system and its potential role in restoring coenzyme A levels, which are critical for various metabolic processes.
The synthesis of fosmetpantotenate involves several key steps:
The synthesis process has been documented in various studies focusing on its efficacy and mechanism of action in cellular models .
Fosmetpantotenate is a colorless oil characterized by its complex molecular structure:
The structural integrity of fosmetpantotenate is essential for its function as a prodrug that delivers phosphopantothenate to cells .
Fosmetpantotenate undergoes several biochemical reactions once administered:
The mechanism of action for fosmetpantotenate primarily revolves around its ability to restore coenzyme A levels in neuronal cells:
Fosmetpantotenate exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for clinical use .
Fosmetpantotenate is primarily being investigated for its therapeutic potential in treating Pantothenate Kinase-Associated Neurodegeneration. Its applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2